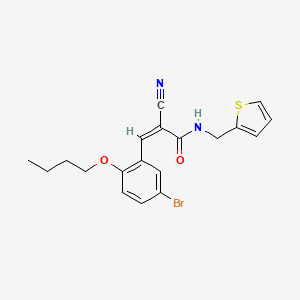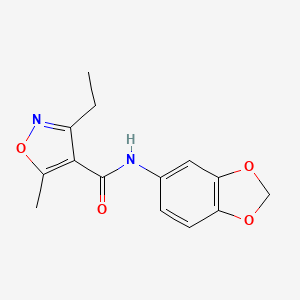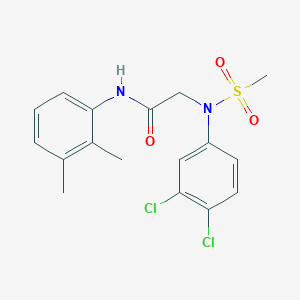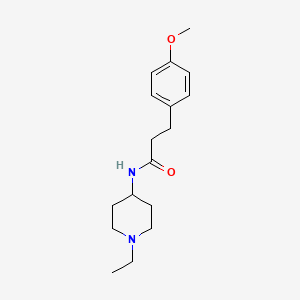
3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide
Vue d'ensemble
Description
3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide, also known as BPTAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPTAA is a member of the acrylamide family of compounds, which are known for their diverse biological activities and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and survival. 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in the regulation of various cellular processes, including cell cycle progression and apoptosis. 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has also been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is a key regulator of cell growth and survival.
Biochemical and physiological effects:
3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce the activation of certain signaling pathways. In vivo, 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has been shown to inhibit tumor growth, reduce neuronal damage, and improve cognitive function in animal models. 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has also been shown to have low toxicity in animal studies, suggesting that it may have potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide can also be modified to generate analogs with improved biological activity and selectivity. However, 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide also has a relatively short half-life in vivo, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide. One direction is to further investigate its mechanism of action, particularly with respect to its inhibition of protein kinase CK2 and the PI3K/Akt signaling pathway. Another direction is to optimize the synthesis of 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide and its analogs to improve their biological activity and selectivity. Additionally, 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide could be tested in combination with other therapeutic agents to determine if it has synergistic effects. Finally, 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide could be tested in clinical trials to determine its safety and efficacy as a therapeutic agent in humans.
Applications De Recherche Scientifique
3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has also been studied for its potential neuroprotective effects, as it has been shown to reduce neuronal damage in animal models of neurodegenerative diseases. Furthermore, 3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(2-thienylmethyl)acrylamide has been used as a tool compound in drug discovery, as it can be modified to generate analogs with improved biological activity and selectivity.
Propriétés
IUPAC Name |
(Z)-3-(5-bromo-2-butoxyphenyl)-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S/c1-2-3-8-24-18-7-6-16(20)11-14(18)10-15(12-21)19(23)22-13-17-5-4-9-25-17/h4-7,9-11H,2-3,8,13H2,1H3,(H,22,23)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCMGKDYBBEQHP-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)Br)/C=C(/C#N)\C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-({4-[(4-nitrophenyl)thio]benzyl}oxy)phenyl]ethanone](/img/structure/B4697800.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4697802.png)
![3-phenyl-N-[1-(4-pyridinyl)ethyl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4697812.png)
![N-(4-fluorophenyl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4697824.png)

![ethyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4697836.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide](/img/structure/B4697837.png)
![3-[(4-tert-butylphenoxy)methyl]-4-ethyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4697843.png)


![4-(2,3-dimethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B4697856.png)

![3-[(5-chloro-2-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4697864.png)
![(2-chloro-6-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4697872.png)